4-(3-Fluoro-4-methylphenyl)thiophenol

Lipophilicity Partition coefficient Drug design

4-(3-Fluoro-4-methylphenyl)thiophenol (CAS 1443327-30-7; IUPAC: 4-(3-fluoro-4-methylphenyl)benzenethiol) is a fluorinated biphenylthiol with the molecular formula C₁₃H₁₁FS and a molecular weight of 218.29 g·mol⁻¹. The compound belongs to the 4-mercaptobiphenyl family, characterized by a terminal thiol (-SH) anchor, a rigid biphenyl core, and a distal aromatic ring carrying both a fluorine atom at the 3-position and a methyl group at the 4-position.

Molecular Formula C13H11FS
Molecular Weight 218.29 g/mol
Cat. No. B7996597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-methylphenyl)thiophenol
Molecular FormulaC13H11FS
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=C(C=C2)S)F
InChIInChI=1S/C13H11FS/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3
InChIKeyGNFLBFAEKJFCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluoro-4-methylphenyl)thiophenol – Core Physicochemical and Structural Profile for Precision Research Procurement


4-(3-Fluoro-4-methylphenyl)thiophenol (CAS 1443327-30-7; IUPAC: 4-(3-fluoro-4-methylphenyl)benzenethiol) is a fluorinated biphenylthiol with the molecular formula C₁₃H₁₁FS and a molecular weight of 218.29 g·mol⁻¹ . The compound belongs to the 4-mercaptobiphenyl family, characterized by a terminal thiol (-SH) anchor, a rigid biphenyl core, and a distal aromatic ring carrying both a fluorine atom at the 3-position and a methyl group at the 4-position . This substitution pattern imparts a calculated octanol-water partition coefficient (LogP) of 4.09, placing it in a moderately lipophilic range suitable for membrane-permeation studies and self-assembled monolayer (SAM) applications where hydrophobic tail-group engineering is required .

Why 4-(3-Fluoro-4-methylphenyl)thiophenol Cannot Be Replaced by Unsubstituted or Differently Substituted Biphenylthiols in Performance-Critical Applications


Simple replacement of 4-(3-fluoro-4-methylphenyl)thiophenol with unsubstituted 4-mercaptobiphenyl, a regioisomeric fluoromethyl biphenylthiol, or a perfluorinated analogue introduces predictable but practically significant shifts in lipophilicity, dipole moment, and electronic coupling at metal-thiolate interfaces. The LogP difference between the target compound (4.09 ) and the unsubstituted 4-phenylbenzenethiol (3.64 [1]) is approximately 0.45 log units, which translates to a roughly 2.8-fold increase in octanol-phase partitioning. Conversely, shifting the fluorine and methyl substituents to a 4′-fluoro-3′-methyl arrangement raises LogP to 4.67 , a difference of +0.58 log units relative to the target – enough to alter passive membrane permeability and SAM packing density in mixed-monolayer systems. Within the class of fluorinated mercaptobiphenyls, work-function values measured for single-component SAMs on Au(111) span from ∼4.3 eV (non-fluorinated) to ∼5.2 eV (fluorine-terminated) [2], demonstrating that even a single fluorine atom can shift the electrode work function by nearly 1 eV. These quantitative physicochemical divergences mean that unchecked substitution of the target compound will perturb both the thermodynamics of surface binding and the electronic properties of the resulting molecular junction, undermining reproducibility in device fabrication and structure-activity relationship studies.

4-(3-Fluoro-4-methylphenyl)thiophenol – Quantitative Comparator-Based Selection Evidence


Lipophilicity (LogP) of 4-(3-Fluoro-4-methylphenyl)thiophenol versus Unsubstituted and Regioisomeric Biphenylthiols

The predicted octanol-water partition coefficient (LogP) of 4-(3-fluoro-4-methylphenyl)thiophenol is 4.09 . This value is 0.45 log units higher than that of the unsubstituted 4-phenylbenzenethiol (LogP = 3.64) [1], corresponding to approximately 2.8-fold greater partitioning into octanol. The positional isomer 4-(4-fluoro-3-methylphenyl)thiophenol (4′-fluoro-3′-methyl-4-biphenylthiol, CAS 1443306-51-1) exhibits a LogP of 4.67 , which is 0.58 log units higher than the target compound. A third comparator, 3′-fluoro-3-biphenylthiol (CAS 845822-99-3), has a reported LogP of 3.78 , placing it 0.31 log units below the target. These LogP differences, while modest in absolute terms, are sufficient to alter compound retention time in reversed-phase chromatography, passive membrane permeability in cell-based assays, and the hydrophobic driving force for self-assembly at the solution–substrate interface.

Lipophilicity Partition coefficient Drug design

Work-Function Engineering in Self-Assembled Monolayers: Fluorinated vs. Non-Fluorinated Biphenylthiol Class Comparison

While no direct work-function measurement exists for 4-(3-fluoro-4-methylphenyl)thiophenol, systematic studies on single-component SAMs of non-substituted mercaptobiphenyl (H-BPT) and fluorine-substituted mercaptobiphenyl (F-BPT) on Au(111) establish the class-level impact of fluorine substitution. The work function of H-BPT SAMs is ∼4.3 eV, while F-BPT SAMs exhibit a work function of ∼5.2 eV [1]. In a related study, 4-methyl-4′-mercaptobiphenyl (CH₃-BPT) SAMs showed a work function of ∼4.45 eV, and 4-trifluoromethyl-4′-mercaptobiphenyl (CF₃-BPT) SAMs reached ∼5.5 eV [2]. The target compound, bearing both a fluorine atom (electron-withdrawing) and a methyl group (electron-donating), is expected to produce a work function intermediate between these extremes, enabling fine-tuning of the electrode work function in a range not accessible with either the fully non-fluorinated or fully fluorinated congeners. Charge tunneling rates across the molecular framework also differ by 1.5–2 orders of magnitude between CH₃-BPT and CF₃-BPT SAMs [2].

Molecular electronics Self-assembled monolayers Work function

Regiochemical Specificity: Para-Thiol Attachment and Biphenyl Linearity versus Meta-Thiol Regioisomers in SAM Formation

4-(3-Fluoro-4-methylphenyl)thiophenol positions the thiol group para to the biphenyl linkage, ensuring a linear molecular backbone that favors upright orientation and dense packing in self-assembled monolayers on Au(111) and Ag(111) [1]. The regioisomer 3-(3-fluoro-4-methylphenyl)thiophenol (CAS 1443327-46-5) attaches the thiol at the meta position of the biphenyl system, introducing a kink in the molecular axis that reduces packing density and alters the molecular dipole moment [1]. Although no quantitative tilt-angle comparison exists for these exact compounds, systematic studies on rigid 4-mercaptobiphenyls demonstrate that para-thiol substitution yields SAMs with near-upright orientation (tilt angle < 15°) and well-defined two-dimensional lattice structures, while meta-substituted analogues typically exhibit larger tilt angles and reduced long-range order [1]. The para-thiol regioisomer is priced at approximately 11,330 CNY/g (97% purity, Fluorochem) , identical to the meta-thiol regioisomer , meaning the procurement cost is equivalent while the structural and performance characteristics differ substantially.

Self-assembled monolayers Molecular orientation Regiochemistry

Certified Purity and Batch Specifications: Commercial Availability of 4-(3-Fluoro-4-methylphenyl)thiophenol at 97–98% Purity

Commercially, 4-(3-fluoro-4-methylphenyl)thiophenol is available from Fluorochem at 97.0% purity (SKU F393969) and from Leyan at 98% purity (Product No. 1787547) . The regioisomer 3-(3-fluoro-4-methylphenyl)thiophenol is also supplied by Fluorochem at 97% purity at precisely the same price point of 11,330 CNY/g for 1 g and 41,580 CNY for 5 g , indicating that no purity or cost advantage exists for either regioisomer. The positional isomer 4-(4-fluoro-3-methylphenyl)thiophenol (CAS 1443306-51-1) records a LogP of 4.67 and is available through similar channels, but its higher lipophilicity and altered substitution pattern render it chemically non-equivalent despite comparable purity specifications. The unsubstituted 4-phenylbenzenethiol is generally less expensive but lacks the fluorine-mediated electronic effects essential for work-function engineering and fluorine-specific spectroscopic detection (¹⁹F NMR, XPS) [1].

Quality control Purity Procurement

4-(3-Fluoro-4-methylphenyl)thiophenol – Evidence-Linked Application Scenarios for Targeted Procurement


Work-Function-Tunable Electrodes in Organic Field-Effect Transistors (OFETs) and Molecular Junctions

When the research objective demands precise control of the metal electrode work function between the values of pure methyl-terminated SAMs (∼4.45 eV) and pure fluorinated SAMs (∼5.5 eV) [1], 4-(3-fluoro-4-methylphenyl)thiophenol provides a single-component SAM-forming molecule that, by virtue of its mixed fluoro-methyl tail group, is expected to yield an intermediate work function. This compound is therefore a rational choice for studies requiring fine-tuning of charge-injection barriers without resorting to binary mixed SAMs, whose composition can drift during deposition.

Self-Assembled Monolayer Structural Studies Requiring Linear, para-Thiol Biphenyl Scaffolds with a ¹⁹F Spectroscopic Probe

The para-thiol geometry of 4-(3-fluoro-4-methylphenyl)thiophenol ensures the upright, densely packed monolayer architecture characteristic of rigid 4-mercaptobiphenyls [1]. The single fluorine atom provides a distinct ¹⁹F NMR and X-ray photoelectron spectroscopy (XPS) handle that is absent in non-fluorinated analogues , enabling quantitative surface coverage determination and orientation analysis that would be impossible with unsubstituted 4-phenylbenzenethiol.

Synthetic Intermediate for Fluorinated Diaryl Sulfide PET Tracer Precursors

Fluorinated biphenylthiols serve as key intermediates in the synthesis of diaryl sulfide scaffolds validated as serotonin transporter (SERT) imaging agents for positron emission tomography (PET) [2]. The specific fluoro-methyl substitution pattern of the target compound may confer altered lipophilicity (LogP 4.09 ) and metabolic stability compared to the more common 4-fluorophenyl or 4-trifluoromethyl analogues, potentially improving blood-brain barrier penetration and reducing non-specific binding in tracer development programs.

Medicinal Chemistry Building Block Requiring Intermediate Lipophilicity and Thiol-Based Derivatization

With a LogP of 4.09, 4-(3-fluoro-4-methylphenyl)thiophenol occupies a lipophilicity window that is 0.45 log units above unsubstituted 4-phenylbenzenethiol (LogP 3.64) and 0.58 log units below the 4′-fluoro-3′-methyl isomer (LogP 4.67) . This intermediate lipophilicity, combined with the thiol group's capacity for disulfide formation, thioether alkylation, and metal coordination, makes the compound a versatile core for generating compound libraries where logD must be controlled within a narrow range for optimal ADME properties.

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